molecular formula C13H12Cl3N3O3S2 B11707005 N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide

N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide

Cat. No.: B11707005
M. Wt: 428.7 g/mol
InChI Key: UFXBPIGNDBMZFE-UHFFFAOYSA-N
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Description

N-{2,2,2-Trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide is a synthetic compound featuring a trichloroethyl backbone conjugated with a thiophene-2-carboxamide group and a 4-sulfamoylphenyl substituent. The sulfamoyl group (-SO₂NH₂) is a hallmark of sulfonamide drugs, known for their antimicrobial and enzyme-inhibitory properties . The trichloroethyl moiety enhances metabolic stability and binding affinity, as observed in structurally related compounds targeting enzymes and receptors .

Properties

Molecular Formula

C13H12Cl3N3O3S2

Molecular Weight

428.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C13H12Cl3N3O3S2/c14-13(15,16)12(19-11(20)10-2-1-7-23-10)18-8-3-5-9(6-4-8)24(17,21)22/h1-7,12,18H,(H,19,20)(H2,17,21,22)

InChI Key

UFXBPIGNDBMZFE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with N-(4-sulfamoylphenyl)ethylenediamine in the presence of a base to yield the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce methyl derivatives. Substitution reactions can result in a variety of substituted thiophene derivatives .

Scientific Research Applications

N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloromethyl group and sulfamoylphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituted Benzamide Analogs

  • 3-Nitro-N-[2,2,2-Trichloro-1-(4-Sulfamoylanilino)Ethyl]Benzamide (): Structural Difference: Replaces the thiophene-2-carboxamide with a nitrobenzamide group. No direct bioactivity data are provided, but nitro groups are often associated with genotoxicity .

Thiophene Carboxamide Derivatives

  • N-{2,2,2-Trichloro-1-[(4-Methoxyphenyl)Amino]Ethyl}-2-Thiophenecarboxamide (): Structural Difference: Substitutes the sulfamoyl group with a methoxyphenyl (-OCH₃). No biological data are reported, but methoxy groups are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier.
  • N-(2-Nitrophenyl)Thiophene-2-Carboxamide (): Structural Difference: Features a nitroaniline group instead of sulfamoylphenyl.

Arylthiourea and Thiadiazole Derivatives

  • 2-(2,4-Dichlorophenoxy)-N-(2,2,2-Trichloro-1-(3-Arylthioureido)Ethyl)Acetamides (): Structural Difference: Incorporates dichlorophenoxy and arylthiourea groups. Functional Impact: Demonstrates superior COX-2 inhibition compared to 2,4-dichlorophenoxyacetic acid, with docking scores indicating strong enzyme binding . The thiourea moiety likely contributes to hydrogen bonding with COX-2’s active site.
  • N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-Thiadiazol-2-Yl)Amino]Ethyl}Acetamide (): Structural Difference: Replaces sulfamoylphenyl with a thiadiazole ring. Functional Impact: Serves as an intermediate in synthesizing thiadiazole-triazine derivatives. X-ray studies reveal planar conformations favorable for π-π stacking in receptor binding .

Antibacterial Nitrothiophene Carboxamides ()

  • N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-Yl)-5-Nitrothiophene-2-Carboxamide :
    • Structural Difference : Contains a nitro-thiophene core and trifluoromethyl group.
    • Functional Impact : Shows narrow-spectrum antibacterial activity (42% purity) but lower efficacy compared to analogs with difluorophenyl substituents (99% purity) .

Enzyme Inhibition

  • COX-2 Inhibition: Trichloroethyl acetamides with dichlorophenoxy and thiourea groups () exhibit enhanced COX-2 binding compared to non-chlorinated analogs. The sulfamoyl group in the target compound may similarly engage in hydrogen bonding with COX-2’s hydrophilic pocket.
  • A₂A Receptor Antagonism: Benzo[d]thiazol-2-ylamino trichloroethyl carboxamides () form stable complexes with A₂A receptors, surpassing the reference drug ZM-241385. The sulfamoyl group’s polarity may further optimize receptor-ligand interactions.

Antibacterial and Toxicity Profiles

  • Sulfamoyl vs. Nitro Groups: Sulfamoyl derivatives are less genotoxic than nitro-substituted thiophenes () and may offer safer therapeutic profiles.

Comparative Data Table

Compound Name Key Substituents Biological Activity Docking Score/IC₅₀ Toxicity Notes
Target Compound Sulfamoylphenyl, Thiophene N/A (Theoretical: COX-2/Antimicrobial) N/A Likely low genotoxicity
3-Nitro-N-[2,2,2-Trichloro-1-(4-Sulfamoylanilino)Ethyl]Benzamide Nitrobenzamide N/A N/A Potential genotoxicity
N-{2,2,2-Trichloro-1-[(4-Methoxyphenyl)Amino]Ethyl}-2-Thiophenecarboxamide Methoxyphenyl N/A N/A N/A
2-(2,4-Dichlorophenoxy)-N-(2,2,2-Trichloro-1-(3-Arylthioureido)Ethyl)Acetamides Dichlorophenoxy, Thiourea COX-2 Inhibition Superior to parent N/A
N-(4-(3,5-Difluorophenyl)Thiazol-2-Yl)-5-Nitrothiophene-2-Carboxamide Nitrothiophene, Difluorophenyl Antibacterial N/A High purity (99%)

Biological Activity

N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and activity against various biological targets.

The compound is synthesized through a multi-step process involving the reaction of 2,2,2-trichloroethanol with 4-sulfamoylphenyl isothiocyanate. This reaction forms an intermediate that is subsequently reacted with thiophene-2-carboxamide to yield the final product. The following table summarizes its chemical properties:

PropertyValue
Molecular Formula C11H13Cl3N4O3S2
Molecular Weight 419.7 g/mol
CAS Number 294658-36-9
IUPAC Name N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioyl]amino]ethyl]thiophene-2-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism involves:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with cancer cell proliferation and survival.
  • Receptor Binding : It can bind to various receptors that modulate cellular signaling pathways, thereby influencing processes such as apoptosis and cell cycle regulation.

Anticancer Properties

Several studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound showed an IC50 value of approximately 6.10 μM, indicating potent activity against this cell line.
  • Mechanisms of Action : The anticancer effects are believed to stem from the compound's ability to induce apoptosis and inhibit angiogenesis.

Antimicrobial Activity

Research has indicated that this compound also possesses antimicrobial properties. It has been tested against a range of pathogens, including:

  • Bacterial Strains : Exhibited effectiveness against both Gram-positive and Gram-negative bacteria.
  • Fungal Infections : Showed inhibitory effects on common fungal pathogens.

Case Study 1: Cancer Cell Line Evaluation

In a study evaluating the effects of the compound on various cancer cell lines, it was found that treatment with this compound resulted in reduced cell viability and increased apoptosis markers.

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 μg/mL.

5. Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

Compound NameAnticancer Activity (IC50)Antimicrobial Activity
N-(4-Methylphenyl)carbamothioylacetamide8.5 μMModerate
N-(4-Sulfamoylphenyl)acetamide7.0 μMHigh
This compound 6.10 μM High

6. Conclusion

This compound represents a promising candidate for further research due to its potent anticancer and antimicrobial activities. Ongoing studies are essential to fully elucidate its mechanisms of action and optimize its therapeutic potential in clinical applications.

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